molecular formula C15H22ClN3 B12233103 [(1-isopropyl-1H-pyrazol-3-yl)methyl](2-phenylethyl)amine

[(1-isopropyl-1H-pyrazol-3-yl)methyl](2-phenylethyl)amine

Cat. No.: B12233103
M. Wt: 279.81 g/mol
InChI Key: HZHJRSXQJIOXBO-UHFFFAOYSA-N
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Description

(1-isopropyl-1H-pyrazol-3-yl)methylamine is a compound that belongs to the class of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-isopropyl-1H-pyrazol-3-yl)methylamine typically involves the reaction of 1-isopropyl-1H-pyrazole with 2-phenylethylamine. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems can help in optimizing the reaction parameters to achieve maximum efficiency .

Chemical Reactions Analysis

Types of Reactions

(1-isopropyl-1H-pyrazol-3-yl)methylamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(1-isopropyl-1H-pyrazol-3-yl)methylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1-isopropyl-1H-pyrazol-3-yl)methylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 1-isopropyl-1H-pyrazole
  • 2-phenylethylamine
  • 3-(5-Methyl-1H-pyrazol-1-yl)propan-1-amine

Uniqueness

(1-isopropyl-1H-pyrazol-3-yl)methylamine is unique due to its specific combination of the pyrazole and phenylethylamine moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H22ClN3

Molecular Weight

279.81 g/mol

IUPAC Name

2-phenyl-N-[(1-propan-2-ylpyrazol-3-yl)methyl]ethanamine;hydrochloride

InChI

InChI=1S/C15H21N3.ClH/c1-13(2)18-11-9-15(17-18)12-16-10-8-14-6-4-3-5-7-14;/h3-7,9,11,13,16H,8,10,12H2,1-2H3;1H

InChI Key

HZHJRSXQJIOXBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=CC(=N1)CNCCC2=CC=CC=C2.Cl

Origin of Product

United States

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